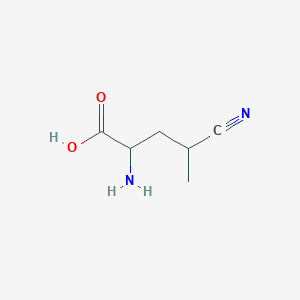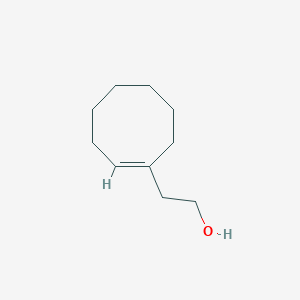![molecular formula C9H15NO2 B13285915 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)
1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol is an organic compound characterized by the presence of a furan ring, an amino group, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-amino-2-methylpropan-1-ol. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The process involves the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .
Chemical Reactions Analysis
Types of Reactions: 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various furan derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Furfurylamine: A related compound with a similar furan ring structure.
2-Furylmethylamine: Another compound with a furan ring and an amino group.
Furan-2-carbaldehyde: A precursor in the synthesis of 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol.
Uniqueness: this compound is unique due to its combination of a furan ring, an amino group, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(furan-2-ylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-9(2,11)7-10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
InChI Key |
ULUNJCOWLCDPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Propylcyclohexyl)amino]butan-1-ol](/img/structure/B13285836.png)
amine](/img/structure/B13285838.png)
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13285841.png)
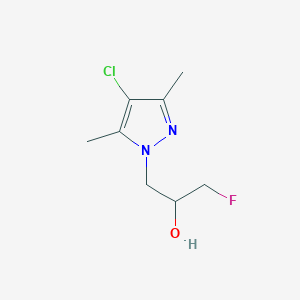
![2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
![1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
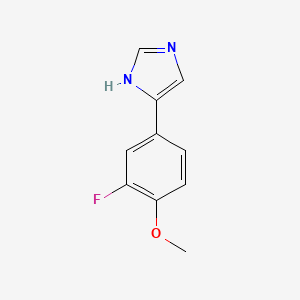
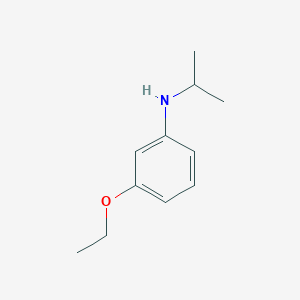

amine](/img/structure/B13285896.png)
